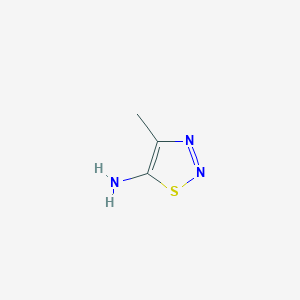

4-Methyl-1,2,3-thiadiazol-5-amine

Übersicht

Beschreibung

4-Methyl-1,2,3-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-1,2,3-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with substituted amines in methanol at room temperature . Another method includes the use of thiosemicarbazides and carboxylic acids in a one-pot synthesis . These reactions typically require mild conditions and can be performed under normal atmospheric pressure.

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. One such method is the reaction of benzyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base and a mixture of ethanol and water at room temperature . This method is advantageous due to its simplicity and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

While information specifically focusing on the applications of "4-Methyl-1,2,3-thiadiazol-5-amine" is limited, research on related compounds such as thiadiazoles and their derivatives provides insight into potential applications.

Scientific Research Applications

1,3,4-Thiadiazole Derivatives Thiadiazole derivatives exhibit a range of biological and pharmacological effects, including specific biological, crystallographic, and spectroscopic behaviors .

- Antimicrobial Properties: Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Some derivatives show significant antifungal activity against A. niger and C. albicans . Halogen attachments to phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, especially against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .

- Anticancer Agents: Thiadiazole derivatives have demonstrated in vitro and/or in vivo efficacy across various cancer models . Examples include decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .

Herbicidal and Growth-Regulating Action

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has herbicidal and growth-regulating effects . Agents containing this compound can improve weed control . In greenhouse tests, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, when emulsified in water, effectively controlled weeds in crops such as rice and corn without harming the crops .

Table: Examples of Thiadiazole Derivatives and Their Applications

Case Studies

- Synergistic Interaction with Amphotericin B: A specific 1,3,4-thiadiazole molecule, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), showed synergism with Amphotericin B (AmB), resulting in significantly lower MIC values and reduced drug toxicity .

- Antimicrobial Activity: Studies on 2-amino-1,3,4-thiadiazoles have shown that halogen attachments to phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, especially against Gram-positive bacteria. Oxygenated substituents impart antifungal activity .

- Anticancer Activity: Various thiadiazole derivatives have demonstrated anticancer activity in vitro and in vivo . For instance, N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (K858) decreased the viability of human colon cancer cells and reduced tumor growth of human ovarian cancer xenografts .

- Herbicidal/Growth Regulation: In greenhouse settings, 4-Methyl-l,2,3-thiadiazol-5-carbonsäure-(cyclohexylmethyl)-amid was tested as an emulsion and sprayed over plants. The results showed that crops such as rice and maize remained undamaged, while important weed grasses were destroyed .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2,3-thiadiazol-5-amine involves its interaction with various molecular targets. For instance, in its antimicrobial activity, the compound disrupts bacterial cell wall synthesis, leading to cell lysis . In its anticancer activity, it inhibits DNA replication and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methyl-1,2,3-thiadiazol-5-amine include:

- 1,2,4-Thiadiazole

- 1,2,5-Thiadiazole

- 1,3,4-Thiadiazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the methyl group at the 4-position enhances its lipophilicity and biological activity compared to other thiadiazole derivatives .

Biologische Aktivität

4-Methyl-1,2,3-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a thiadiazole ring structure with a methyl group at the 4-position. This configuration influences its biological activity and solubility characteristics. The thiadiazole nucleus is known for its planar structure and aromaticity, resulting from the delocalization of electrons from the sulfur atom, which plays a crucial role in its interaction with biological systems.

Antimicrobial Properties

Numerous studies have reported that derivatives of 1,2,3-thiadiazole exhibit significant antimicrobial and antifungal activities. For instance, this compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| S. aureus | 18 mm | |

| C. albicans | 12 mm |

Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. For example, studies have demonstrated that certain derivatives induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves cell cycle arrest at specific phases (S and G2/M) and modulation of apoptosis-related proteins like Bax and Bcl-2 .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.10 | Induces cell cycle arrest |

| HepG2 | 9.60 | Increases Bax/Bcl-2 ratio | |

| Vero | >100 | Selectivity towards cancer cells |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. This interaction often leads to the formation of covalent bonds that alter the function of target proteins or enzymes involved in critical cellular processes. For example, it may inhibit specific enzymes or receptors that are essential for microbial growth or cancer cell proliferation .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that compounds within this class exhibit moderate solubility in aqueous environments but enhanced lipophilicity due to the methyl substitution. This property is crucial for their absorption and distribution within biological systems .

Case Studies and Research Findings

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various thiadiazole derivatives, researchers synthesized several new compounds based on the this compound framework. The results indicated that modifications to the side chains significantly influenced their cytotoxicity against MCF-7 cells. Notably, one derivative exhibited an IC50 value as low as 2.32 µg/mL, indicating potent activity compared to standard chemotherapeutics .

Case Study: Synergistic Effects with Antibiotics

Another investigation focused on the synergistic effects of this compound when combined with polyene antibiotics like amphotericin B. The combination showed enhanced antifungal activity while reducing toxicity associated with higher doses of amphotericin B alone .

Eigenschaften

IUPAC Name |

4-methylthiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-3(4)7-6-5-2/h4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIEYMUSZBOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611160 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-01-3 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.